(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
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Description
(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19N7O2 and its molecular weight is 389.419. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone” contains a 1,2,4-triazole moiety. Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of Action
Compounds containing the 1,2,4-triazole moiety are known to bind in the biological system with a variety of enzymes and receptors, leading to various biological activities .
Biochemical Pathways
Without specific studies on this compound, it’s hard to determine the exact biochemical pathways it affects. Compounds with a 1,2,4-triazole moiety have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds containing the 1,2,4-triazole moiety .
Properties
IUPAC Name |
4-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-13-23-24-19-18(21-6-7-27(13)19)25-8-10-26(11-9-25)20(29)15-12-17(28)22-16-5-3-2-4-14(15)16/h2-7,12H,8-11H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVYUTWCDWUKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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